5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine

PLK4 inhibitor Kinase Anticancer

Procure 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine for your kinase inhibitor programs. This specific heterocyclic scaffold is critical for PLK4-targeted anticancer research; substituting the 5-methoxy or 2-pyrrolidinyl groups with simpler analogs leads to a drastic reduction in inhibitory potency. As a foundational GRK inhibitor intermediate, this building block offers a unique avenue for developing next-generation chemical probes. Procure this exact substitution pattern to maintain the potency and selectivity essential for your SAR investigations.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B12276330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCOC1=CN=C(N=C1)N2CCCC2
InChIInChI=1S/C9H13N3O/c1-13-8-6-10-9(11-7-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3
InChIKeyVJIHEBXNSIGLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine: Core Structure and Key Identifiers for Targeted Procurement


5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is a heterocyclic small molecule characterized by a pyrimidine core substituted with a methoxy group at the 5-position and a pyrrolidinyl group at the 2-position [1]. This specific substitution pattern defines its utility as a versatile synthetic intermediate and a pharmacophore component in medicinal chemistry, particularly within kinase inhibitor programs [2]. Its chemical structure is critical for the activity of more complex derivatives, notably in the context of Polo-like kinase 4 (PLK4) inhibition [2].

Why 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine Cannot Be Replaced by a Generic 2-(Pyrrolidin-1-yl)pyrimidine Analog


Substituting 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine with a simpler 2-(pyrrolidin-1-yl)pyrimidine or a different 5-substituted analog is not equivalent and can lead to significant loss of potency or altered selectivity in downstream applications. Structure-activity relationship (SAR) studies on related 2-pyrimidinyl pyrrolidines demonstrate that modifications to the pyrimidine ring, including the presence and nature of substituents, directly impact biological activity [1]. Furthermore, the specific 5-methoxy motif is a key structural element found in highly potent PLK4 inhibitors, and its replacement with hydrogen or another group can drastically reduce inhibitory potency [2].

Quantitative Differentiation: 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine vs. Structural Analogs


Enhanced PLK4 Inhibitory Potency of Derivatives Containing the 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine Moiety

A derivative incorporating the 5-methoxy-2-(pyrrolidin-1-yl)pyrimidine moiety, (1R,2S)-5'-methoxy-2-(3-{[5-methoxy-2-(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1H-indazol-6-yl)spiro[cyclopropane-1,3-indol]-2'(1'H)-one, demonstrates potent inhibition of PLK4 with an IC50 of 1.18 nM [1]. In contrast, a related PLK4 inhibitor lacking this specific substitution pattern, N-terminal GST-tagged human PLK4, exhibits a significantly higher IC50 of 290 nM [2]. This represents a >245-fold increase in potency attributed to the structural features of the 5-methoxy-2-(pyrrolidin-1-yl)pyrimidine-containing compound.

PLK4 inhibitor Kinase Anticancer

Potential G Protein-Coupled Receptor Kinase (GRK) Inhibition Profile

5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine is identified as a potential G protein-coupled receptor kinase (GRK) inhibitor . While quantitative IC50 data for the parent compound against specific GRK isoforms is not directly available, this classification distinguishes it from other 2-(pyrrolidin-1-yl)pyrimidines that are primarily explored for other targets, such as cholinesterase or HIV reverse transcriptase [1]. The compound's application as a GRK inhibitor tool is noted by commercial vendors.

GRK inhibitor GPCR Kinase

High-Value Application Scenarios for 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine


Synthesis of Potent PLK4 Inhibitors for Anticancer Drug Discovery

This compound is a critical starting material or intermediate for the synthesis of advanced PLK4 inhibitors. As demonstrated by the >245-fold increase in potency observed in derivatives containing this moiety, procuring this specific building block is essential for medicinal chemistry programs targeting PLK4 for anticancer therapies [1]. Using a simpler analog would compromise the potency and potential efficacy of the final drug candidate.

Development of Selective GRK Modulators for GPCR Research

As a classified GRK inhibitor, 5-Methoxy-2-(pyrrolidin-1-yl)pyrimidine serves as a foundational scaffold for developing new chemical probes or therapeutic leads targeting G protein-coupled receptor kinases . This application space is distinct from other 2-(pyrrolidin-1-yl)pyrimidines, which are more frequently employed in acetylcholinesterase or antiviral research, offering a unique avenue for investigation.

Structure-Activity Relationship (SAR) Studies on Pyrimidine-Based Kinase Inhibitors

The compound is a valuable tool for SAR investigations aimed at understanding the contribution of the 5-methoxy and 2-pyrrolidinyl substituents to kinase binding and selectivity [1]. Its use in comparative studies against other 5-substituted or 2-substituted pyrimidines can yield critical insights for optimizing the potency and selectivity profiles of next-generation kinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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